molecular formula C19H20N6O3 B2518046 5-amino-N-(2-methoxyphenyl)-1-{[(2-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide CAS No. 901018-57-3

5-amino-N-(2-methoxyphenyl)-1-{[(2-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2518046
CAS No.: 901018-57-3
M. Wt: 380.408
InChI Key: QICNKEFINCWBMQ-UHFFFAOYSA-N
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Description

5-amino-N-(2-methoxyphenyl)-1-{[(2-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide is a potent and selective small-molecule antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel expressed on sensory neurons and is recognized as a key mediator of nociception, neurogenic inflammation, and pain signaling in response to a wide array of exogenous irritants and endogenous inflammatory mediators. This compound was developed through a structure-activity relationship (SAR) campaign and has been demonstrated to effectively block agonist-induced activation of the TRPA1 channel. Its primary research value lies in the investigation of pain pathways, particularly in models of inflammatory and neuropathic pain. By selectively inhibiting TRPA1, this reagent allows researchers to dissect the channel's specific role in disease pathophysiology and validate it as a therapeutic target. The compound's high potency and selectivity make it a valuable pharmacological tool for in vitro characterization of TRPA1-mediated calcium influx and for in vivo studies aimed at understanding sensory neuron biology and developing novel analgesic strategies. Studies have shown that this chemotype exhibits robust efficacy in preclinical models, highlighting its utility for advancing fundamental and translational research in neuroscience and pharmacology. [Source: https://pubs.acs.org/doi/10.1021/jm200533y]

Properties

IUPAC Name

5-amino-N-(2-methoxyphenyl)-1-[2-(2-methylanilino)-2-oxoethyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O3/c1-12-7-3-4-8-13(12)21-16(26)11-25-18(20)17(23-24-25)19(27)22-14-9-5-6-10-15(14)28-2/h3-10H,11,20H2,1-2H3,(H,21,26)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QICNKEFINCWBMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C(=C(N=N2)C(=O)NC3=CC=CC=C3OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(2-methoxyphenyl)-1-{[(2-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Triazole Ring: This can be achieved through a click chemistry reaction, such as the Huisgen cycloaddition between an azide and an alkyne.

    Introduction of the Amino Group: This step may involve the reduction of a nitro group to an amino group using a reducing agent like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Attachment of the Methoxyphenyl Group: This can be done through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups or reduce double bonds within the structure.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and bases (NaOH, KOH) are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors or as ligands in biochemical assays.

Medicine

This compound may have potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-amino-N-(2-methoxyphenyl)-1-{[(2-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Structural Features

Key structural variations among triazole-carboxamide derivatives include substituents on the triazole’s nitrogen (R1), the carboxamide’s aryl group (R3), and additional functional groups (e.g., methyl, methoxy, halogen). These modifications influence physicochemical properties and biological interactions.

Table 1: Structural Comparison of Triazole-Carboxamide Derivatives

Compound Name R1 (Position 1) R3 (Position 4) Molecular Formula Molecular Weight Reference
Target Compound [(2-methylphenyl)carbamoyl]methyl 2-methoxyphenyl C19H19N5O3* 377.40*
5-Amino-1-benzyl-N-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide Benzyl 4-methoxyphenyl C17H16N6O2 360.35
5-Amino-1-(2-methylphenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide 2-methylphenyl Phenyl C16H15N5O 293.33
N-Substituted-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (e.g., from ) 4-methylphenyl Varied amines C13H14N4O (core) ~266–350†
1-{2-[(3-Chloro-4-methoxyphenyl)amino]-2-oxoethyl}-N-(5-chloro-2-methylphenyl)-5-methyl-... Chloro-methoxyphenyl carbamoylmethyl 5-chloro-2-methylphenyl C20H18Cl2N6O3 461.30
5-Amino-1-(4-fluorobenzyl)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 4-fluorobenzyl 3-methylphenyl C17H15FN6O 346.34

*Hypothetical calculation based on structural analogs. †Range depends on substituents.

Physicochemical Properties

  • Lipophilicity : Methoxy and methyl substituents (e.g., in the target compound and ) increase hydrophobicity compared to halogenated derivatives ().
  • Solubility: Polar groups (e.g., carboxamide, amino) may improve aqueous solubility, but bulky aryl substituents could counteract this effect.

Biological Activity

5-amino-N-(2-methoxyphenyl)-1-{[(2-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that incorporates a triazole ring, which is known for its diverse biological activities. This compound's structure includes functional groups that may contribute to its pharmacological properties, making it a significant subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N6OC_{18}H_{20}N_6O, with a molecular weight of 336.4 g/mol. This compound features an amino group, a methoxyphenyl moiety, and a carbamoyl group attached to a methylphenyl group. The presence of these functional groups is crucial for its biological activity.

Biological Activity Overview

Research has indicated that compounds similar to 5-amino-N-(2-methoxyphenyl)-1-{[(2-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide exhibit various biological activities, including:

  • Antibacterial Activity : The compound has shown potential in inhibiting bacterial resistance mechanisms by targeting the LexA protein involved in the SOS response in bacteria such as Escherichia coli and Pseudomonas aeruginosa. This inhibition can enhance the efficacy of conventional antibiotics against resistant strains.
  • Antitumor Activity : Similar triazole derivatives have been documented to possess anticancer properties. They often act as thymidylate synthase inhibitors, which are critical in DNA synthesis and cell proliferation. For example, compounds with related structures have demonstrated significant antiproliferative effects against various cancer cell lines .
  • Anti-inflammatory Effects : Some studies suggest that triazole derivatives may also exhibit anti-inflammatory properties, contributing to their therapeutic potential in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of triazole-containing compounds:

  • Anticancer Studies : A study on triazole derivatives indicated that certain compounds exhibited IC50 values as low as 1.1 μM against MCF-7 cancer cells, outperforming standard chemotherapeutic agents like doxorubicin . The mechanism of action was linked to the inhibition of thymidylate synthase.
  • Antimicrobial Activity : Research has shown that specific triazole derivatives effectively inhibited E. coli and Staphylococcus aureus, which are common pathogens responsible for various infections . The structure-activity relationship (SAR) analyses indicated that modifications in the phenyl rings significantly influenced antimicrobial potency.

Comparative Analysis

To better understand the unique properties of 5-amino-N-(2-methoxyphenyl)-1-{[(2-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide compared to similar compounds, the following table summarizes key structural features and biological activities:

Compound NameStructureUnique FeaturesBiological Activity
5-amino-N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamideStructureLacks methoxy groupExhibits similar antibacterial properties
N-(5-bromo-2-methoxyphenyl)-4-(triazolyl)carboxamideStructureBromine substitutionStudied for anti-inflammatory effects
5-amino-N-(6-methoxyquinolin-4-yl)-triazole-4-carboxamideStructureQuinoline moietyPotential anticancer activity

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this triazole-carboxamide derivative?

Methodological Answer: The synthesis of this compound involves multi-step reactions, typically starting with the formation of the triazole core. Key steps include:

  • Cyclization : Use of sodium azide or nitriles under Huisgen 1,3-dipolar cycloaddition conditions to form the triazole ring.
  • Substitution : Introduction of the 2-methoxyphenyl and 2-methylphenyl carbamoyl groups via nucleophilic substitution or coupling reactions (e.g., using EDCI/HOBt as coupling agents).
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product .

Q. Critical Parameters :

  • Temperature control (e.g., 0–5°C for azide reactions to avoid side products).
  • Solvent choice (DMF for polar intermediates, anhydrous conditions for carbamoylations) .

Q. How can researchers validate the structural integrity of this compound?

Methodological Answer: Use a combination of spectroscopic and analytical techniques:

  • NMR Spectroscopy : Confirm substituent positions via ¹H NMR (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the 6.5–7.5 ppm range) and ¹³C NMR (carboxamide carbonyl at ~165–170 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .
  • Elemental Analysis : Match calculated and observed C, H, N percentages (deviation <0.4%) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic properties?

Methodological Answer:

  • Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 100–150 K to minimize thermal motion .
  • Refinement : Employ SHELXL for structure solution, incorporating anisotropic displacement parameters for non-H atoms. Validate with R-factor convergence (<5%) and electron density maps .
  • Key Outputs : Bond lengths/angles (e.g., triazole ring planarity), intermolecular interactions (e.g., hydrogen bonds involving the carboxamide group) .

Q. What strategies can address contradictory biological activity data across similar triazole derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., methoxy vs. ethoxy groups) and assess activity against target enzymes/receptors. Use molecular docking (e.g., AutoDock Vina) to predict binding modes .
  • Data Normalization : Control for assay variability (e.g., IC₅₀ values under standardized pH and temperature) .
  • Meta-Analysis : Compare datasets from PubChem or peer-reviewed studies to identify trends (e.g., fluorophenyl groups enhancing solubility vs. bromophenyl groups increasing lipophilicity) .

Q. How can computational methods predict metabolic stability and toxicity?

Methodological Answer:

  • ADMET Modeling : Use tools like SwissADME or pkCSM to predict:
    • Metabolism : Cytochrome P450 interactions (e.g., CYP3A4/2D6 liability).
    • Toxicity : Ames test alerts for mutagenicity .
  • Molecular Dynamics Simulations : Simulate binding to serum albumin or membrane transporters to assess bioavailability .

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